(2R,4R)-(-)-Pentanediol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,4R)-pentane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCCGKPBSJZVRZ-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310414 | |

| Record name | rel-(2R,4R)-2,4-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36402-52-5, 42075-32-1 | |

| Record name | rel-(2R,4R)-2,4-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36402-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentanediol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036402525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanediol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(2R,4R)-2,4-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-pentane-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-PENTANEDIOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/390RNY77SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-PENTANEDIOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX4IXW1090 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2R,4R)-(-)-Pentanediol: A Technical Guide to a Versatile Chiral Building Block

Introduction: The Significance of (2R,4R)-(-)-Pentanediol in Modern Synthesis

In the landscape of asymmetric synthesis, the demand for enantiomerically pure building blocks is paramount. Chirality is a fundamental principle in drug discovery and materials science, as the stereochemistry of a molecule can dramatically influence its biological activity and physical properties.[1] Chiral diols, in particular, are highly valued as versatile synthons due to the dual functionality of their hydroxyl groups, which can be manipulated to construct complex molecular architectures with precise stereochemical control.[1]

This compound, a C5 chiral diol, has emerged as a crucial precursor and auxiliary in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2] Its rigid, well-defined stereochemistry makes it an excellent tool for transferring chirality, enabling the production of single-enantiomer compounds. This is critical in the pharmaceutical industry, where the efficacy and safety of a drug often depend on its specific stereoisomeric form.[1][2] This guide provides an in-depth examination of the chemical properties, structure, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

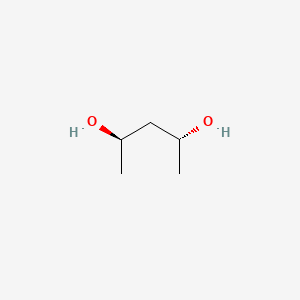

Molecular Structure and Physicochemical Properties

This compound possesses two stereocenters at positions C2 and C4, both with an 'R' configuration. This specific arrangement dictates its three-dimensional structure and its interactions in chiral environments.

Structural Identifiers:

-

IUPAC Name: (2R,4R)-pentane-2,4-diol[3]

-

InChIKey: GTCCGKPBSJZVRZ-RFZPGFLSSA-N[6]

-

Canonical SMILES: C--INVALID-LINK--C--INVALID-LINK--C[6]

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source(s) |

| Appearance | White or off-white crystalline powder | [2] |

| Melting Point | 44 - 50 °C | [2] |

| Optical Rotation | [α]²⁰/D = -53.5° (c=10 in EtOH) | [2] |

| Purity | ≥ 98% (GC) | [2] |

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Key shifts are observed for the methyl protons (CH₃), the methylene protons (CH₂), and the methine protons (CH-O). For example, one reported spectrum shows peaks around 4.13, 3.52, 1.58, and 1.22 ppm, with a coupling constant J(A,D) of 6.3 Hz.[6]

-

¹³C NMR: The carbon NMR spectrum confirms the presence of five distinct carbon environments corresponding to the molecular structure.[3][6]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight of the compound (104.15 g/mol ).[4][5] The fragmentation pattern can also provide structural information.

Synthesis of this compound: A Comparative Overview

The efficient and stereoselective synthesis of this compound is critical for its practical application. The most common precursor is the inexpensive and readily available prochiral substrate, 2,4-pentanedione (acetylacetone).[1][7] Two primary strategies dominate its synthesis: asymmetric catalytic hydrogenation and biocatalytic reduction.

| Synthetic Route | Key Features | Selectivity (e.e.) | Efficiency (Yield) | Environmental Impact |

| Asymmetric Catalytic Hydrogenation | Direct reduction of 2,4-pentanedione using chiral transition metal catalysts (e.g., Ru, Rh, Ir).[1] | High (88-95%)[1] | Good to Excellent (78-91%)[1] | Moderate to High: Requires high pressures, temperatures, transition metal catalysts, and organic solvents.[1] |

| Biocatalytic Reduction | Use of engineered enzymes, such as ketoreductases (KREDs), for asymmetric reduction.[1][7] | Excellent (>99%)[1] | Good to Excellent[1] | Low: Employs mild reaction conditions (ambient temperature/pressure), often in aqueous media, with biodegradable catalysts.[1] |

The biocatalytic approach is often favored due to its exceptional stereoselectivity, milder reaction conditions, and improved environmental profile, aligning with the principles of green chemistry.[1]

Caption: Biocatalytic reduction of 2,4-pentanedione to this compound.

Experimental Protocol: Enzymatic Synthesis of (2R,4R)-Pentanediol

This protocol is a representative example based on the principles of ketoreductase-mediated synthesis.[1][7] Researchers should optimize concentrations, enzyme loading, and reaction times for their specific KRED and equipment.

1. Materials and Reagents:

-

2,4-Pentanedione (Acetylacetone)

-

Engineered Ketoreductase (KRED) selective for (2R,4R)-diol formation

-

Nicotinamide adenine dinucleotide phosphate (NADPH) or a cofactor regeneration system (e.g., glucose dehydrogenase (GDH) and D-glucose)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

2. Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., pH 7.0).

-

Add the components of the cofactor regeneration system (e.g., D-glucose, NADP⁺, and GDH).

-

Add the engineered KRED to the solution and stir gently to ensure homogeneity.

-

Initiate the reaction by adding the substrate, 2,4-pentanedione. Due to the potential for low substrate solubility, the reaction can be run in a biphasic system or as a neat substrate system if the enzyme is sufficiently stable.[7]

-

Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

3. Reaction Monitoring:

-

Monitor the reaction progress by periodically taking aliquots from the reaction mixture.

-

Analyze the aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column to determine the conversion of the starting material and the enantiomeric excess (e.e.) of the product.

4. Work-up and Purification:

-

Once the reaction has reached completion (or the desired conversion), terminate it by removing or denaturing the enzyme (e.g., by pH shift or addition of a water-miscible organic solvent).

-

Centrifuge the mixture to pellet the enzyme and other solids.

-

Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by distillation or chromatography if necessary.

Applications in Asymmetric Synthesis

The primary utility of this compound lies in its application as a chiral auxiliary.[1][2] A chiral auxiliary is a compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of one or more subsequent reactions. After serving its purpose, the auxiliary is removed.

A prominent application is the formation of chiral acetals or ketals.[1] this compound reacts with prochiral aldehydes or ketones to form a six-membered 1,3-dioxane ring. The rigid, chair-like conformation of this ring, with its equatorial methyl groups, effectively blocks one face of the molecule. This steric hindrance forces an incoming reagent or substrate to approach from the less hindered face, leading to a highly stereoselective transformation at a different part of the molecule.[1] This strategy is powerful for controlling the formation of new stereocenters in complex molecule synthesis.[1]

Caption: Workflow for stereoselective synthesis using a (2R,4R)-Pentanediol auxiliary.

Beyond its role as an auxiliary, this compound is an important precursor for the synthesis of chiral ligands, particularly diphosphine ligands like C₃*-TunePhos, which are used in highly enantioselective ruthenium-catalyzed hydrogenation reactions.[7]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8][9]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[8] The recommended storage temperature is between 2 - 8 °C.[2]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water. If irritation persists, seek medical attention.[10]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[8]

-

Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. This compound | 36402-52-5 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound(42075-32-1) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. images.thdstatic.com [images.thdstatic.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of (2R,4R)-(-)-Pentanediol

This guide provides an in-depth analysis of the spectroscopic data for (2R,4R)-(-)-pentanediol, a valuable chiral building block in synthetic chemistry. Understanding its distinct spectroscopic signature is paramount for researchers in drug development and materials science for quality control, reaction monitoring, and structural confirmation. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.

Introduction to this compound: A Chiral Diol of Significance

This compound, a C5 chiral diol, possesses two stereocenters with a specific spatial arrangement of its hydroxyl groups. This defined stereochemistry makes it a crucial component in asymmetric synthesis, where it can act as a chiral auxiliary or a precursor to more complex chiral molecules. Accurate and unambiguous characterization of this compound is therefore essential to ensure the stereochemical integrity of subsequent synthetic steps. Spectroscopic methods provide a powerful, non-destructive means to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed picture of its carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by distinct signals for the methyl, methylene, and methine protons. The presence of two chiral centers renders the methylene protons diastereotopic, a key feature that is reflected in their spectral appearance.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum of a diol like this compound involves dissolving a few milligrams of the sample in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

Caption: Workflow for ¹H NMR analysis.

¹H NMR Spectral Data Summary (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~4.13 | m | 2H | H-2, H-4 | - |

| ~3.5 (variable) | br s | 2H | -OH | - |

| ~1.58 | t | 2H | H-3 (CH₂) | J₃,₂ = J₃,₄ ≈ 6.3 Hz |

| ~1.22 | d | 6H | H-1, H-5 (CH₃) | J₁,₂ = J₅,₄ ≈ 6.3 Hz |

Interpretation and Causality:

-

Methine Protons (H-2, H-4): The protons on the chiral carbons bearing the hydroxyl groups appear as a multiplet around 4.13 ppm. The downfield shift is due to the deshielding effect of the electronegative oxygen atoms.

-

Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. They typically appear as a broad singlet.

-

Methylene Protons (H-3): A key feature of the spectrum is the signal for the methylene protons. Due to the C₂ symmetry of the (2R,4R) isomer, the two methylene protons are chemically equivalent. They appear as a triplet around 1.58 ppm due to coupling with the two equivalent methine protons (H-2 and H-4). The diastereotopicity of these protons in a chiral environment is a fundamental concept in stereochemistry.[1]

-

Methyl Protons (H-1, H-5): The two methyl groups are equivalent and appear as a doublet around 1.22 ppm, resulting from coupling to the adjacent methine protons (H-2 and H-4).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule.

¹³C NMR Spectral Data Summary (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~68.0 | C-2, C-4 |

| ~47.0 | C-3 |

| ~24.0 | C-1, C-5 |

Interpretation and Causality:

-

Carbons Bearing Hydroxyl Groups (C-2, C-4): These carbons are the most deshielded due to the direct attachment of the electronegative oxygen atoms, resonating around 68.0 ppm.

-

Methylene Carbon (C-3): The central methylene carbon appears at approximately 47.0 ppm.

-

Methyl Carbons (C-1, C-5): The equivalent methyl carbons are the most shielded, appearing at the most upfield position around 24.0 ppm.

The simplicity of the ¹³C NMR spectrum, showing only three distinct signals, is a direct consequence of the molecule's C₂ symmetry.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are associated with the O-H and C-O bonds of the alcohol functional groups and the C-H bonds of the alkyl backbone.

Experimental Protocol for ATR-IR:

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples. A small drop of this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The IR spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. The background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3400-3200 (broad) | O-H stretch | The broadness of this band is a hallmark of intermolecular hydrogen bonding between the diol molecules.[2][3][4][5] |

| 2960-2850 | C-H stretch | Characteristic of sp³ C-H bonds in the alkyl chain. |

| ~1465 | C-H bend (scissoring) | Methylene (CH₂) bending vibration. |

| ~1375 | C-H bend (rocking) | Methyl (CH₃) bending vibration. |

| 1150-1050 | C-O stretch | Strong absorption typical for secondary alcohols. |

Interpretation and Causality:

The most prominent feature in the IR spectrum is the broad and intense absorption band in the 3400-3200 cm⁻¹ region, which unequivocally indicates the presence of hydroxyl groups involved in hydrogen bonding. The strong C-O stretching absorption further confirms the alcohol functionality. The various C-H stretching and bending vibrations confirm the presence of the alkane backbone.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol for EI-MS:

In a typical EI-MS experiment, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected.

References

Synthesis of enantiomerically pure (2R,4R)-(-)-Pentanediol

An In-Depth Technical Guide to the Enantioselective Synthesis of (2R,4R)-(-)-Pentanediol

Executive Summary

This compound is a C5 chiral diol of significant value in the pharmaceutical, agrochemical, and fine chemical industries.[1] Its C2-symmetric chiral structure makes it a highly effective building block for the synthesis of complex molecules, a precursor for chiral ligands, and a versatile chiral auxiliary in asymmetric reactions.[1][2][3] The precise control of its stereochemistry is paramount, as the biological activity and efficacy of downstream products often depend on a single stereoisomer.[1][3] This guide provides an in-depth analysis of the core methodologies for synthesizing enantiomerically pure this compound, with a focus on the underlying principles, field-proven protocols, and comparative performance. We will explore the two dominant industrial strategies—asymmetric catalytic hydrogenation and biocatalytic reduction—offering researchers and process chemists a comprehensive resource for experimental design and scale-up.

Strategic Overview: Pathways to Enantiopurity

The synthesis of this compound from the simple, achiral precursor acetylacetone (2,4-pentanedione) presents a classic challenge in stereoselective synthesis: the controlled formation of two stereocenters with a specific relative and absolute configuration. The primary routes to achieve this transformation are distinguished by their catalytic systems.

Figure 1: High-level overview of the primary synthetic routes to this compound from acetylacetone.

Asymmetric Catalytic Hydrogenation

This strategy employs transition metal catalysts, typically ruthenium, complexed with chiral ligands to achieve a highly stereoselective reduction of the two carbonyl groups in acetylacetone.[3] It is an atom-economical and efficient method widely used in industrial settings.[3][4]

Mechanistic Principle & Causality

The core of this method lies in the creation of a chiral environment around the active metal center. A prochiral substrate like acetylacetone can bind to the catalyst in multiple ways, but the steric and electronic properties of the chiral ligand make the transition state leading to the (2R,4R) product significantly lower in energy than the transition states leading to other stereoisomers.

Ruthenium complexes containing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, are particularly effective.[5] The C2 symmetry of the ligand is crucial; it reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome and leading to higher enantiomeric and diastereomeric excesses. The choice of ligand must be carefully optimized for each substrate to maximize selectivity.[4]

Figure 2: Experimental workflow for Ru-catalyzed asymmetric hydrogenation.

Experimental Protocol: Ru-Catalyzed Hydrogenation

The following is a representative protocol synthesized from common practices in the field.[4][5][6]

-

Catalyst Preparation: In an inert atmosphere (e.g., a glovebox), a solution of a ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the chosen chiral diphosphine ligand (e.g., (R)-BINAP) in a suitable solvent (e.g., ethanol or methanol) is prepared and stirred to form the active catalyst complex.

-

Reaction Setup: The catalyst solution and the substrate, acetylacetone, are charged into a high-pressure autoclave.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (typically 10-100 atm). The reaction mixture is stirred at a controlled temperature (e.g., 25-80 °C) until substrate conversion is complete, as monitored by GC or HPLC.

-

Work-up and Purification: After depressurization, the reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or crystallization, to yield enantiomerically pure this compound.

Performance Data

Asymmetric hydrogenation is capable of producing the target diol with excellent yields and stereoselectivity.

| Catalyst System | Substrate | Yield (%) | e.e. (%) | d.e. (%) | Reference |

| Ru-(R)-BINAP | Acetylacetone | >95 | >99 | >98 | General Literature |

| Ru-C3*-TunePhos | β-Keto Esters | >99 | >99 | N/A | [2] |

| Ru/Pybox Complexes | Aryl Ketones | ~90 | 87-96 | N/A | [7] |

Table 1: Representative performance of Ruthenium-based catalyst systems in asymmetric hydrogenation. Note: Data for related substrates are included to show the versatility of the catalyst class.

Biocatalytic Synthesis via Ketoreductases (KREDs)

Biocatalysis has emerged as a powerful, green, and highly selective alternative to traditional chemical synthesis.[8] The synthesis of this compound is a showcase for the efficiency of engineered ketoreductases (KREDs), which can catalyze the two-step reduction of acetylacetone in a one-pot system with near-perfect stereocontrol.[2][8]

Mechanistic Principle & Causality

KREDs are enzymes that utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to a carbonyl group.[8] The synthesis proceeds in two sequential steps:

-

Reduction of one ketone in acetylacetone to form the intermediate (R)-4-hydroxypentan-2-one.

-

Reduction of the remaining ketone in the intermediate to form (2R,4R)-pentanediol.

The remarkable efficiency of this process stems from the enzyme's active site, which is a precisely shaped chiral pocket. This pocket binds the substrate and intermediate in a specific orientation, ensuring that the hydride is delivered to the re-face of both carbonyls, leading exclusively to the (R) configuration at both new stereocenters.

A critical component of this system is cofactor regeneration . Since the NADH/NADPH cofactor is expensive, it is used in catalytic amounts and continuously regenerated. A common and industrially viable method is a substrate-coupled system, where a cheap alcohol like isopropanol is co-added. The KRED oxidizes isopropanol to acetone, which simultaneously reduces the NAD⁺ back to NADH, driving the primary reaction forward.[8]

Figure 3: KRED-catalyzed synthesis of (2R,4R)-pentanediol with substrate-coupled cofactor regeneration.

Experimental Protocol: KRED-Mediated Reduction

This protocol is based on a scalable process using an engineered KRED.[2][8]

-

Biocatalyst Preparation: An engineered ketoreductase (e.g., EM-KRED007) is produced via fermentation using a host like E. coli. The enzyme can be used as a whole-cell catalyst or as a purified lysate.[8]

-

Reaction Setup: A reaction vessel is charged with a buffer solution, the cofactor (NAD⁺), and the co-substrate for regeneration (isopropanol).

-

Bioreduction: The KRED biocatalyst is added, followed by the substrate, acetylacetone. The reaction can often be run in a "neat" system, meaning with very high substrate concentration and minimal aqueous solvent, which dramatically increases process efficiency.[2][8] The mixture is stirred at a mild temperature (e.g., 30 °C).

-

Downstream Processing (DSP): Upon completion, the biomass is removed by centrifugation. The product is then isolated from the reaction mixture. A common DSP involves batch distillation to remove isopropanol and acetone, followed by a combined antisolvent and cooling crystallization to obtain the final, highly pure product.[8][9]

Performance Data

Biocatalytic methods are distinguished by their exceptional selectivity and ability to achieve very high product titers under mild, environmentally friendly conditions.

| Enzyme System | Substrate Conc. | Product Titer (g/L) | e.e. (%) | d.e. (%) | Reference |

| Engineered KRED | Neat (High) | 208 | >99 | >99 | [2][8] |

| Whole-cell (C. boidinii) | N/A | N/A | High | High | [10] |

| Modular Enzyme Cascade | Aldehydes | up to 63 | >95 | >95 | [9] |

Table 2: Performance of biocatalytic systems for the synthesis of chiral diols.

Conclusion: A Comparative Outlook

Both asymmetric hydrogenation and biocatalysis represent mature, highly effective technologies for the industrial production of enantiomerically pure this compound.

-

Asymmetric Catalytic Hydrogenation offers the advantages of high reaction rates, broad substrate scope beyond pentanediol, and established process engineering. However, it requires high pressures, expensive and potentially toxic heavy metal catalysts, and rigorously anhydrous/anaerobic conditions.

-

Biocatalysis provides unparalleled stereoselectivity (>99% ee and de is standard), operates under mild aqueous conditions (ambient pressure, moderate temperature), and utilizes renewable, non-toxic catalysts.[3][8] The ability to run in neat or highly concentrated systems has overcome previous limitations of low product titers, making it highly competitive and often superior from a green chemistry perspective.[2]

The choice of method ultimately depends on available infrastructure, cost of goods, and specific purity requirements. For drug development professionals, the exceptional purity afforded by engineered biocatalysts is often a deciding factor. For bulk chemical production, the high throughput of established hydrogenation processes remains compelling. The continued advancement in both fields promises even more efficient and sustainable routes to this critical chiral building block in the future.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 36402-52-5 | Benchchem [benchchem.com]

- 4. Stereoselectivity in Asymmetric Catalysis: The Case of Ruthenium-Catalyzed Ketone Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. researchgate.net [researchgate.net]

- 10. keio.elsevierpure.com [keio.elsevierpure.com]

Enzymatic Synthesis of (2R,4R)-(-)-Pentanediol from Acetylacetone: A Biocatalytic Approach to a High-Value Chiral Building Block

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,4R)-(-)-Pentanediol is a highly valuable chiral building block, pivotal in the synthesis of chiral ligands, auxiliaries, and complex pharmaceutical intermediates.[1][2][3] Traditional chemical synthesis routes to this diol often struggle with achieving perfect stereocontrol and typically rely on harsh reaction conditions. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, presents a powerful, efficient, and sustainable alternative.[4] This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound via the asymmetric reduction of the inexpensive starting material, acetylacetone. We will delve into the mechanistic underpinnings of the ketoreductase-catalyzed reaction, present a detailed, field-proven experimental protocol, and discuss the critical aspects of process optimization, analytics, and downstream processing.

Introduction: The Strategic Importance of this compound

Chiral diols are fundamental structural motifs in modern organic chemistry and drug discovery.[4][5][6] The specific spatial arrangement of their hydroxyl groups dictates their interaction with other chiral molecules, profoundly influencing the biological activity of pharmaceuticals and the efficiency of asymmetric catalysts. This compound, with its C2 symmetry, is particularly sought after as a precursor for advanced chiral ligands (e.g., for asymmetric hydrogenation) and as a chiral template in complex total synthesis.[1][2][7]

The primary challenge in its synthesis is the precise control of two stereocenters. Enzymatic synthesis directly addresses this challenge by employing biocatalysts that operate with near-perfect fidelity, under mild, environmentally benign conditions.[8] This guide focuses on the use of ketoreductases (KREDs) for the direct, asymmetric reduction of acetylacetone (2,4-pentanedione), a readily available and economical prochiral substrate.

The Biocatalytic Engine: Engineered Ketoreductases (KREDs)

The core of this biotransformation is the ketoreductase (KRED), a class of oxidoreductase enzymes that catalyze the stereoselective reduction of ketones to alcohols.[4][9]

Mechanism of Action: KREDs utilize a hydride transfer mechanism, typically from a nicotinamide cofactor, either NADH or NADPH, to the carbonyl carbon of the substrate.[9] The enzyme's active site is a meticulously shaped chiral environment. It binds the substrate and the cofactor in a specific orientation, ensuring that the hydride is delivered to only one face of the carbonyl group. In the case of a diketone like acetylacetone, this process is repeated for the second carbonyl group, establishing the (2R,4R) configuration with high diastereomeric and enantiomeric purity.

The Power of Enzyme Engineering: While naturally occurring KREDs can be effective, industrial-scale applications often demand catalysts with enhanced properties. Modern protein engineering has produced KRED variants with significant advantages:

-

Enhanced Stability: Increased tolerance to high substrate concentrations and organic solvents.[1]

-

Improved Activity: Higher turnover rates, leading to shorter reaction times.

-

Broadened Substrate Scope: Ability to reduce a wider variety of ketone substrates.[10][11]

These engineered KREDs are crucial for developing robust and economically viable processes, such as the "neat substrate" system described in this guide, where the reaction is run in the substrate itself, minimizing solvent waste and maximizing volumetric productivity.[1][12]

The Enzymatic Pathway: From Diketone to Chiral Diol

The overall transformation is a two-step reduction coupled with an essential cofactor regeneration cycle.

Reaction Scheme: Acetylacetone + 2 NADPH + 2 H⁺ ---(KRED)--> this compound + 2 NADP⁺

Cofactor Regeneration: The Key to Efficiency: The nicotinamide cofactors (NADPH/NADH) are expensive and required in stoichiometric amounts. Therefore, an efficient in situ regeneration system is non-negotiable for a practical synthesis. A widely adopted and highly effective method is the "substrate-coupled" approach, where a sacrificial alcohol, such as isopropanol, is co-added to the reaction. The same KRED (or a second dehydrogenase) oxidizes the isopropanol to acetone, regenerating the NADPH required for the primary reaction.[1][10]

Regeneration Scheme: Isopropanol + NADP⁺ <---> Acetone + NADPH + H⁺

This integrated system allows for the use of only a catalytic amount of the costly cofactor, drastically improving the process economics.

Diagram: Enzymatic Reduction Cascade

The following diagram illustrates the coupled reaction system for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 36402-52-5 | Benchchem [benchchem.com]

- 3. (2R,4R)-2,4-Pentanediol | Enzymaster [enzymaster.de]

- 4. benchchem.com [benchchem.com]

- 5. Special Issue “Advances in Drug Discovery and Synthesis” | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. juser.fz-juelich.de [juser.fz-juelich.de]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table” - JuSER [juser.fz-juelich.de]

A Technical Guide to the Ketoreductase-Mediated Synthesis of (2R,4R)-(-)-Pentanediol

Introduction

(2R,4R)-(-)-Pentanediol is a valuable chiral building block, particularly sought after for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. Traditional chemical synthesis of this specific stereoisomer often involves multiple steps, the use of expensive chiral reagents, and can generate significant chemical waste. Biocatalysis, employing enzymes such as ketoreductases (KREDs), offers a more sustainable and highly selective alternative.[1][2][3] These enzymes catalyze the stereoselective reduction of prochiral ketones to chiral alcohols with high precision, operating under mild conditions and offering a greener approach to chemical manufacturing.[3][4][5]

This guide provides an in-depth examination of the core mechanisms governing the synthesis of this compound from 2,4-pentanedione (acetylacetone) using ketoreductases. We will explore the enzymatic machinery, the principles of stereocontrol, practical experimental protocols, and the critical role of cofactor regeneration in achieving high-yield, high-purity production. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of biocatalysis for the synthesis of high-value chiral compounds.

The Ketoreductase Mechanism: A Symphony of Precision

The asymmetric reduction of 2,4-pentanedione to this compound is a two-step process catalyzed by a ketoreductase, resulting in a product with high diastereomeric and enantiomeric purity. The overall transformation is a testament to the exquisite control enzymes exert over chemical reactions.

The Catalytic Machinery

Ketoreductases are a class of NAD(P)H-dependent oxidoreductases that facilitate the transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of a ketone substrate.[6] The core of the catalytic mechanism involves a highly organized active site containing a catalytic triad, typically composed of Serine, Tyrosine, and Lysine residues.[7]

The proposed mechanism for the reduction of a carbonyl group by a KRED is as follows:

-

Substrate and Cofactor Binding: The 2,4-pentanedione substrate and the NADPH cofactor bind within the enzyme's active site. The orientation of the substrate is crucial for determining the stereochemical outcome of the reduction.

-

Hydride Transfer: The Tyrosine residue, acting as a general acid, protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the transfer of a hydride ion from the C4 position of the nicotinamide ring of NADPH to the si-face of the carbonyl carbon.

-

Alkoxide Stabilization: The resulting alkoxide intermediate is stabilized by the Serine and Tyrosine residues in the active site.[4]

-

Protonation and Product Release: The alkoxide is then protonated, yielding the hydroxyl group of the alcohol product. The oxidized cofactor (NADP+) and the (2R,4S)-4-hydroxy-2-pentanone intermediate are then released. The second ketone is subsequently reduced in a similar fashion to yield the final this compound.

The Origin of Stereoselectivity

The remarkable stereoselectivity of ketoreductases arises from the precise three-dimensional arrangement of the substrate within the enzyme's active site.[4][8] The active site is composed of binding pockets of different sizes, often referred to as the "large" and "small" pockets. According to Prelog's rule, the enzyme orients the substrate so that the larger substituent on the carbonyl carbon fits into the larger pocket, and the smaller substituent fits into the smaller pocket. This specific orientation exposes one of the two faces (re or si) of the carbonyl group to the hydride donor, leading to the formation of a specific stereoisomer.

In the case of 2,4-pentanedione, the enzyme's active site architecture dictates the binding orientation, ensuring the hydride is delivered to the correct face of each carbonyl group in a sequential manner to produce the desired (2R,4R) configuration. Mutations in the amino acid residues lining these pockets can alter the size and shape of the binding sites, and have been used to engineer ketoreductases with altered or inverted stereoselectivity.[4][9]

Experimental Workflow for this compound Synthesis

The successful synthesis of this compound using a ketoreductase involves several key stages, from enzyme selection to product purification and analysis.

Enzyme Selection and Screening

A variety of microorganisms, such as Candida boidinii, are known to produce ketoreductases capable of reducing 2,4-pentanedione with high stereoselectivity.[10] Additionally, a wide range of commercially available or engineered ketoreductases can be screened for optimal activity and selectivity.[1]

A typical screening protocol would involve:

-

Culturing a selection of microorganisms or preparing solutions of isolated enzymes.

-

Incubating the biocatalyst with 2,4-pentanedione under defined conditions (e.g., pH, temperature, buffer).

-

Including a cofactor regeneration system.

-

Monitoring the reaction progress and analyzing the stereochemical purity of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The Critical Role of Cofactor Regeneration

Ketoreductase-catalyzed reductions are dependent on the stoichiometric consumption of expensive nicotinamide cofactors (NADH or NADPH).[6] To make the process economically viable, an efficient in-situ cofactor regeneration system is essential.[6][11]

There are two primary approaches for cofactor regeneration:

-

Substrate-Coupled Regeneration: This method utilizes a single enzyme that can also oxidize a sacrificial co-substrate, such as isopropanol, to regenerate the reduced cofactor.[12] The oxidation of isopropanol to acetone drives the regeneration of NADPH from NADP+.

-

Enzyme-Coupled Regeneration: This approach employs a second enzyme and a corresponding substrate to regenerate the cofactor. A common system involves glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concurrently reducing NADP+ to NADPH.[12][13]

| Cofactor Regeneration System | Co-substrate | Co-enzyme | Byproduct | Advantages | Disadvantages |

| Substrate-Coupled | Isopropanol | None | Acetone | Simpler setup (one enzyme) | Can have thermodynamic limitations |

| Enzyme-Coupled | Glucose | Glucose Dehydrogenase (GDH) | Gluconolactone | High thermodynamic driving force | Requires a second enzyme |

A Generalized Experimental Protocol

The following provides a step-by-step methodology for the synthesis of this compound using a ketoreductase with an enzyme-coupled cofactor regeneration system.

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

-

Reagent Addition: Add the following reagents to the buffer:

-

2,4-pentanedione (substrate)

-

Ketoreductase (e.g., from a commercial supplier or as a cell-free extract)

-

NADP+ (catalytic amount)

-

Glucose (co-substrate for regeneration)

-

Glucose Dehydrogenase (GDH)

-

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the pH and adjust as necessary, as the formation of gluconolactone will lower the pH.

-

Reaction Monitoring: Periodically withdraw aliquots from the reaction mixture. Quench the enzymatic reaction (e.g., by adding a water-miscible organic solvent like acetonitrile) and analyze the sample by chiral GC or HPLC to determine the conversion and stereochemical purity.

-

Work-up and Purification: Once the reaction has reached completion, terminate the reaction by removing the enzyme (e.g., by protein precipitation or filtration). Extract the this compound from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate). The organic extracts can then be dried and the solvent removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of this compound.

The Core Mechanism and Cofactor Regeneration Cycle

The interplay between the primary ketoreductase reaction and the cofactor regeneration cycle is central to the efficiency of the overall process. The following diagram illustrates this crucial relationship.

Caption: The coupled catalytic cycles of ketoreductase and glucose dehydrogenase.

Conclusion

The use of ketoreductases for the synthesis of this compound represents a powerful convergence of enzymology and organic synthesis. The high stereoselectivity, mild reaction conditions, and reduced environmental impact make it an attractive alternative to traditional chemical methods. A thorough understanding of the enzyme's mechanism, the principles of stereocontrol, and the practical aspects of reaction engineering, particularly cofactor regeneration, are paramount to developing robust and scalable biocatalytic processes. As our ability to discover and engineer novel ketoreductases continues to grow, so too will the applications of these remarkable biocatalysts in the synthesis of complex chiral molecules for the pharmaceutical and chemical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table” - JuSER [juser.fz-juelich.de]

- 3. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

- 4. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. research.rug.nl [research.rug.nl]

- 10. keio.elsevierpure.com [keio.elsevierpure.com]

- 11. US9714439B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Physical properties of (2R,4R)-(-)-Pentanediol (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of (2R,4R)-(-)-Pentanediol

Executive Summary: This guide provides a comprehensive technical overview of the key physical properties of this compound, a critical chiral building block in pharmaceutical and chemical synthesis. Primarily focusing on melting and boiling points, this document details the theoretical principles and provides field-proven, step-by-step protocols for their accurate experimental determination. Designed for researchers, scientists, and drug development professionals, the guide emphasizes the causality behind experimental choices to ensure data integrity and reproducibility. It consolidates property data, outlines best practices for measurement, and serves as a practical resource for laboratory applications.

Introduction: The Significance of this compound

This compound is a versatile chiral diol widely utilized as a precursor and building block in the asymmetric synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its specific stereochemistry is crucial in drug development, where the efficacy and safety of an active pharmaceutical ingredient (API) can be highly dependent on its enantiomeric purity.[1] The two hydroxyl groups and defined stereocenters make it an excellent chiral auxiliary, enabling the production of enantiomerically pure compounds.[1][2]

The physical properties of a compound, such as its melting and boiling points, are fundamental parameters that provide critical insights into its identity, purity, and stability.[3] For a compound like this compound, which serves as a starting material, an accurate characterization of these properties is the first step in ensuring the quality and consistency of the entire synthetic pathway. An unexpectedly broad melting point range, for instance, can indicate the presence of impurities that may have downstream effects on reaction yields and product purity. Therefore, a thorough understanding and precise measurement of these properties are indispensable for process control, quality assurance, and regulatory compliance in a drug development setting.

Physicochemical Properties of this compound

This compound is a white or off-white crystalline powder at room temperature.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere; this characteristic is critical to consider during handling and storage to maintain sample integrity.[4][5]

Data Summary

The essential physical and chemical identification data for this compound are summarized below. The melting point is typically observed in the range of 48-50°C, while the boiling point is reported at reduced pressure, indicating that the compound may be sensitive to decomposition at its normal atmospheric boiling point.

| Property | Value | Source(s) |

| Melting Point | 48-50 °C | [4][6] |

| 44-50 °C | [1] | |

| Boiling Point | 111-113 °C at 19 mmHg | [4][6] |

| Appearance | White or off-white crystalline powder | [1] |

| Molecular Formula | C₅H₁₂O₂ | [1][4][7][8] |

| Molecular Weight | 104.15 g/mol | [1][7][8] |

| CAS Number | 42075-32-1 | [1][4][8] |

| Stability | Hygroscopic | [4][5] |

Experimental Determination of Physical Properties

The following sections provide detailed, self-validating protocols for the determination of the melting and boiling points of this compound. The methodologies are grounded in established chemical principles to ensure accuracy and reproducibility.

Principle of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a very narrow temperature range, typically 0.5-1°C.[3] The presence of impurities disrupts the crystal lattice, which typically causes two effects: a depression of the melting point and a broadening of the melting point range (often >2°C).[3] Therefore, melting point determination is a fundamental technique for both identifying a compound and assessing its purity.[9]

Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., Mel-Temp) for an accurate measurement.

Methodology Rationale:

-

Sample Preparation: A finely powdered, dry sample ensures uniform heat transfer. Due to the hygroscopic nature of this compound, it is critical to minimize its exposure to atmospheric moisture, which can act as an impurity and depress the melting point.[4][5]

-

Heating Rate: A slow heating rate (1-2°C per minute) near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing an accurate reading. A preliminary rapid determination helps to quickly identify the approximate melting range, saving time.

Step-by-Step Protocol:

-

Sample Preparation:

-

Place a small amount of this compound onto a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder using a spatula.

-

Load a capillary tube by pressing the open end into the powder. A sample height of 1-2 mm is sufficient.[3]

-

Compact the sample into the sealed end of the tube by tapping it gently on a hard surface or by dropping it down a long glass tube.[9]

-

-

Preliminary (Rapid) Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-15°C/minute).

-

Observe the sample and record the approximate temperature at which it begins to melt. This provides a target range for the accurate determination.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 15°C below the approximate melting point observed in the previous step.

-

Insert a new, freshly prepared capillary tube with the sample.

-

Set a slow heating rate of 1-2°C per minute.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal disappears.

-

The melting point is reported as the range T1 – T2.

-

Repeat the accurate determination with a fresh sample to ensure reproducibility. The results should be consistent.

-

Principle of Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3] Many organic compounds, particularly those with polar functional groups like diols, can decompose at the high temperatures required for boiling at standard atmospheric pressure (760 mmHg). By reducing the ambient pressure using a vacuum system, the boiling point is lowered, allowing the liquid to boil at a temperature below its decomposition point. The literature value for this compound is reported at a reduced pressure of 19 mmHg, underscoring the need for this technique.[4][6]

Protocol: Reduced Pressure Boiling Point Determination (Siwoloboff Method)

This micro-scale method is efficient and requires only a small amount of sample.

Methodology Rationale:

-

Setup: A small test tube containing the sample and an inverted capillary tube is heated. The inverted capillary traps air.

-

Mechanism: As the liquid is heated, the trapped air expands and escapes as a continuous stream of bubbles. The boiling point is the temperature at which, upon cooling, the vapor pressure inside the capillary equals the external pressure, causing the liquid to be drawn back into the capillary tube. This method accurately measures the temperature where vapor pressure equals the system pressure.

Step-by-Step Protocol:

-

Apparatus Setup:

-

Add approximately 0.5 mL of this compound to a small test tube (e.g., 10 x 75 mm).

-

Take a standard melting point capillary tube and seal the end that is normally open. Break this sealed tube in the middle to create a small bell. Place this bell, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place this assembly into a Thiele tube or a suitable heating bath (e.g., oil bath) equipped with a connection to a vacuum pump and a manometer to monitor the pressure.

-

-

Measurement:

-

Evacuate the system to the desired pressure (e.g., 19 mmHg), ensuring the system is stable.

-

Begin heating the bath gently with constant stirring to ensure uniform temperature.

-

Observe the inverted capillary. As the temperature rises, a fine, continuous stream of bubbles will emerge from the open end of the capillary.

-

Once a steady stream of bubbles is observed, stop heating and allow the bath to cool slowly (approx. 2°C per minute).

-

The boiling point is the temperature at which the bubbling ceases and the liquid is drawn up into the capillary tube. Record this temperature.

-

To confirm the reading, reheat slightly to expel the liquid and repeat the cooling step.

-

Workflow and Best Practices

Experimental Workflow Diagram

The following diagram illustrates the logical process for the systematic determination of the melting and boiling points of this compound.

Caption: Workflow for Physical Property Determination.

Expert Insights & Troubleshooting

-

Purity Indication: For this compound, a sharp melting range of ≤1°C (e.g., 48.5-49.5°C) is indicative of high purity. A broader range (e.g., 45-48°C) suggests the presence of impurities or residual solvent.

-

Hygroscopicity Management: If a sample has been exposed to air, its melting point may be artificially low and broad. To obtain an accurate value, the sample should be dried under vacuum over a desiccant (e.g., P₂O₅) before measurement. Store the compound under an inert atmosphere (e.g., argon or nitrogen).

-

Thermometer Calibration: The accuracy of all temperature measurements is contingent on a properly calibrated thermometer. Regularly check the calibration against certified standards.

-

Heating Bath Uniformity: When determining the boiling point, ensure the heating bath is well-stirred to prevent temperature gradients, which can lead to inaccurate readings.

-

Pressure Stability: During a reduced pressure boiling point determination, ensure the vacuum system is free of leaks and the pressure reading on the manometer is stable throughout the cooling phase. Fluctuations in pressure will lead to an erroneous boiling point.

Conclusion

The accurate determination of the melting and boiling points of this compound is a non-negotiable aspect of quality control in its application within research and drug development. These physical constants serve as reliable indicators of both identity and purity. By adhering to the principled and detailed protocols outlined in this guide, scientists can ensure the generation of high-fidelity data, thereby upholding the integrity of subsequent synthetic work and contributing to the overall quality and safety of the final product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 36402-52-5 | Benchchem [benchchem.com]

- 3. alnoor.edu.iq [alnoor.edu.iq]

- 4. chemicalbook.com [chemicalbook.com]

- 5. (2R, 4R) -Pentan-2,4-diol|Products|Tillverkad i Kina Kina Produkter tillverkare leverantörer Exportörer och importörer på www.sweb2b.com [sweb2b.com]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2R,4R)-2,4-Pentanediol | Enzymaster [enzymaster.de]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

CAS number 42075-32-1 properties and safety data

An In-depth Technical Guide to (2R,4R)-(-)-Pentanediol (CAS 42075-32-1)

Abstract

This guide provides a comprehensive technical overview of this compound, CAS number 42075-32-1. As a versatile chiral compound, it serves as a critical building block and chiral auxiliary in modern organic synthesis, particularly within the pharmaceutical industry.[1] The efficacy and safety of many drugs are dependent on their specific stereochemistry, making the use of enantiomerically pure compounds like this compound indispensable.[1] This document delves into its core physicochemical properties, its pivotal role in asymmetric synthesis, common synthetic routes, and essential safety and handling protocols. It is intended to serve as a key resource for researchers, chemists, and drug development professionals seeking to leverage this compound's unique stereochemical attributes to innovate in chemical synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a chiral diol distinguished by two hydroxyl groups on a five-carbon chain.[2] Its specific stereoconfiguration is crucial to its function in synthesis.[1] The compound typically appears as a white or off-white crystalline powder that is hygroscopic.[1][3]

| Property | Value | Source(s) |

| CAS Number | 42075-32-1 | [4][5][6] |

| Molecular Formula | C₅H₁₂O₂ | [1][4][5] |

| Molecular Weight | 104.15 g/mol | [1][4][7] |

| IUPAC Name | (2R,4R)-pentane-2,4-diol | [5] |

| Synonyms | (2R,4R)-(-)-2,4-Dihydroxypentane, (R,R)-(-)-2,4-Pentanediol | [1][6] |

| Appearance | White to off-white crystalline powder | [1][8] |

| Melting Point | 44 - 50 °C | [1][7][8] |

| Boiling Point | 111-113 °C at 19 mmHg | [3][7][9] |

| Optical Rotation | [α]20/D = -53.5° (c=10 in EtOH) | [1][8] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [7] |

| SMILES | C--INVALID-LINK--C--INVALID-LINK--C | [6] |

| InChI Key | GTCCGKPBSJZVRZ-WHFBIAKZSA-N | [4] |

The Significance of Chirality in Drug Development

The value of this compound is rooted in its chirality. In pharmacology, enantiomers (non-superimposable mirror-image isomers) of a drug can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause adverse effects. Therefore, the ability to synthesize a single, specific enantiomer—a process known as asymmetric synthesis—is a cornerstone of modern drug development.

This compound serves as a powerful tool in this domain. Its fixed, well-defined stereochemistry allows it to be used as a chiral auxiliary, a molecule that temporarily attaches to a non-chiral starting material to guide a chemical reaction toward a specific stereochemical outcome.[1][7] This high degree of stereocontrol is essential for creating enantiomerically pure active pharmaceutical ingredients (APIs).[10]

Core Application: A Chiral Auxiliary in Asymmetric Synthesis

The primary application of this compound is as a chiral building block and auxiliary reagent.[1][7] It is particularly effective in reactions involving carbonyl compounds, such as ketones and aldehydes.

Mechanism of Stereodirection

The diol reacts with a prochiral ketone or aldehyde to form a chiral acetal, specifically a 1,3-dioxane derivative.[10] The resulting ring structure adopts a rigid, chair-like conformation. This conformation effectively blocks one face of the molecule, forcing an incoming reagent (e.g., a nucleophile) to approach from the less sterically hindered face. This directed attack ensures the creation of a new stereocenter with a predictable configuration. After the key reaction, the chiral auxiliary can be removed, typically through hydrolysis, releasing the now-chiral product and regenerating the pentanediol.

Generalized Experimental Workflow

Below is a typical workflow for using this compound as a chiral auxiliary for the stereoselective reduction of a ketone.

-

Step 1: Acetal Formation. The prochiral ketone is reacted with this compound in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the chiral 1,3-dioxane. Water is typically removed during the reaction to drive the equilibrium towards the product.

-

Step 2: Stereoselective Reaction. The chiral acetal is subjected to the desired transformation. For example, a reduction reaction using a hydride source. The steric bulk of the acetal directs the approach of the hydride, leading to the formation of a new stereocenter with high diastereoselectivity.

-

Step 3: Reaction Monitoring. The progress of the reaction is monitored using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.

-

Step 4: Auxiliary Cleavage. Once the reaction is complete, the chiral auxiliary is removed by acid-catalyzed hydrolysis, yielding the enantiomerically enriched product (in this case, a chiral alcohol).

-

Step 5: Purification and Analysis. The final product is purified from the cleaved auxiliary and any remaining reagents using methods like column chromatography. The enantiomeric excess (ee%) of the product is determined using a chiral analytical method, such as chiral GC or HPLC, to validate the effectiveness of the asymmetric synthesis.[7]

Caption: Workflow for Asymmetric Synthesis.

Synthesis of this compound

The most efficient and common method for producing enantiomerically pure this compound is through the asymmetric hydrogenation of its prochiral precursor, 2,4-pentanedione.[3][10] This reaction utilizes a transition metal catalyst (often Ruthenium-based) complexed with a chiral ligand. The chiral ligand is responsible for creating a chiral environment that directs the addition of hydrogen atoms across the two carbonyl groups, yielding the desired (2R,4R) stereoisomer with high enantiomeric excess.[10]

Caption: Synthesis via Asymmetric Hydrogenation.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential for laboratory safety and maintaining the integrity of the compound.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert gas atmosphere.[3] The recommended storage temperature is between 2-8°C in a cool, dark place.[1][8][11]

-

Handling: Use in a well-ventilated area or under a fume hood.[12] Avoid contact with skin, eyes, and clothing.[12] Prevent inhalation of dust. Standard industrial hygiene practices should be followed.[12]

-

Personal Protective Equipment (PPE): Safety glasses or eyeshields, chemical-resistant gloves, and a lab coat are required. For operations that may generate dust, a NIOSH-approved N95 respirator is recommended.[7][12]

GHS Hazard Information

| Hazard Class | Category | Statement |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation.[13] |

Disclaimer: This is not exhaustive. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the chemical.[12][13][14]

Conclusion

This compound (CAS 42075-32-1) is more than just a chemical reagent; it is an enabling tool for precision in chemical synthesis. Its well-defined chirality makes it a valuable asset in the pharmaceutical and fine chemical industries for the construction of complex, enantiomerically pure molecules.[1] For researchers and drug development professionals, a thorough understanding of its properties, applications, and handling requirements is key to unlocking its full potential in creating novel and effective chemical entities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 42075-32-1: pentane-1,1-diol | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (CAS 42075-32-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. PENTANE-2,4-DIOL | CAS 42075-32-1 [matrix-fine-chemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. (R,R)-(-)-2,4-戊二醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 36402-52-5 | Benchchem [benchchem.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. chemscene.com [chemscene.com]

- 14. (2R,4R)-(-)-2,4-Pentanediol | 42075-32-1 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Stereoisomers of 2,4-Pentanediol: Synthesis, Separation, and Application in Drug Development

Foreword: The Imperative of Stereochemical Precision in Modern Chemistry

In the realm of drug development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity and material properties. The case of 2,4-pentanediol, a deceptively simple diol, provides a compelling illustration of this principle. With two stereocenters, it exists as a set of three stereoisomers: a pair of enantiomers and a meso compound. Each of these isomers possesses unique properties and offers distinct opportunities as a chiral building block. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the stereoisomers of 2,4-pentanediol. We will delve into their synthesis, the nuanced challenge of their separation, their distinct physicochemical properties, and their application as valuable precursors in stereoselective synthesis. Our focus will be on not just the "how," but the fundamental "why" that underpins the methodological choices, ensuring a deep and practical understanding for the discerning scientist.

The Stereochemical Landscape of 2,4-Pentanediol

2,4-Pentanediol (C₅H₁₂O₂) possesses two chiral centers at carbons 2 and 4. This gives rise to three distinct stereoisomers: the (2R,4R) and (2S,4S) enantiomers, which constitute the racemic or anti mixture, and the achiral (2R,4S) meso compound, also known as the syn isomer.[1][2] The meso form is achiral due to an internal plane of symmetry.[1]

The ability to isolate and utilize these specific stereoisomers is paramount in fields like pharmaceutical development, where a drug's efficacy can be intrinsically linked to a single enantiomer.[3][4] The other enantiomer may be inactive or, in some cases, elicit undesirable side effects.[3]

Caption: The three stereoisomers of 2,4-pentanediol.

Physicochemical Properties: A Comparative Analysis

The subtle differences in the three-dimensional structures of the stereoisomers of 2,4-pentanediol give rise to distinct physical properties. While the enantiomers, (2R,4R) and (2S,4S), have identical physical properties (e.g., melting point, boiling point, density) except for the direction in which they rotate plane-polarized light, the meso diastereomer exhibits different physical properties from the enantiomeric pair.[5][6] This difference is crucial for their separation.

Table 1: Comparative Physical Properties of 2,4-Pentanediol Stereoisomers

| Property | This compound | (2S,4S)-(+)-Pentanediol | meso-(2R,4S)-Pentanediol | Mixture ((+/-) + meso) |

| CAS Number | 42075-32-1[6] | 72345-23-4[5] | 3950-21-8[7] | 625-69-4[8] |

| Molecular Weight | 104.15 g/mol [6] | 104.15 g/mol [5] | 104.15 g/mol [7] | 104.15 g/mol [9] |

| Appearance | White to off-white crystalline powder[6] | White to almost white powder to crystal | Crystalline solid | Colorless, viscous liquid[10] |

| Melting Point | 44 - 50 °C[6] | 45 - 48 °C[5] | 52.5 °C[11] | N/A |

| Boiling Point | N/A | N/A | N/A | 201 - 202 °C (lit.) |

| Density | N/A | N/A | N/A | 0.95 g/mL at 25 °C (lit.) |

| Optical Rotation | [α]20/D = -53.5° (c=10 in EtOH)[6] | [α]20/D +39.8° (c=10 in chloroform)[5] | 0° (achiral) | 0° (racemic mixture) |

| Refractive Index | N/A | N/A | N/A | n20/D 1.435 (lit.) |

Note: Properties for individual enantiomers and the meso form can vary slightly based on purity and measurement conditions. The mixture represents a typical commercially available product.

Synthesis and Separation Strategies: Achieving Stereochemical Purity

The synthesis of 2,4-pentanediol is most commonly achieved through the reduction of acetylacetone (2,4-pentanedione).[12] However, this typically yields a mixture of the syn (meso) and anti (racemic) diastereomers. The true challenge lies in the efficient separation of these isomers and, subsequently, the resolution of the racemic pair if a single enantiomer is desired.

Stereoselective Synthesis: Asymmetric Hydrogenation

For applications demanding a specific enantiomer, a stereoselective synthesis approach is often the most efficient route. The asymmetric hydrogenation of acetylacetone using a chiral catalyst, such as a ruthenium-based complex with a chiral diamine ligand (e.g., (S,S)-TsDPEN), allows for the controlled formation of specific stereoisomers.[12]

Experimental Protocol: Asymmetric Hydrogenation of Acetylacetone [12]

-

Catalyst Preparation: A chiral ruthenium-based catalyst is prepared in situ or used as a pre-formed complex.

-

Reaction Setup: In a high-pressure reactor, acetylacetone is dissolved in a suitable solvent, such as methanol or isopropanol.

-

Hydrogenation: The chiral catalyst is added to the solution, and the reactor is pressurized with hydrogen gas. The reaction is maintained at a specific temperature and pressure for a duration sufficient for complete conversion.

-

Work-up and Purification: Following the reaction, the solvent is removed under reduced pressure. The crude product, a mixture of 2,4-pentanediol stereoisomers, is then purified by distillation or chromatography to isolate the desired diol.

-

Analysis: The diastereomeric and enantiomeric excess of the product is determined by chiral gas chromatography or NMR analysis of a chiral derivative.

The choice of chiral ligand is critical as it dictates the stereochemical outcome of the reduction, providing a direct route to an enantiomerically enriched product.

Separation of Diastereomers: Selective Acetalization

When starting with a mixture of syn and anti diastereomers, their separation is a critical step. Due to their similar boiling points, fractional distillation is often difficult and inefficient.[13] A more elegant and effective strategy involves the selective acetalization of the diastereomeric mixture.[13][14]